2-Propen-1-one, 1-(6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-4,7-dimethoxy-5-benzofuranyl)-3-(3-hydroxyphenyl)-
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Overview
Description
2-Propen-1-one, 1-(6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-4,7-dimethoxy-5-benzofuranyl)-3-(3-hydroxyphenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzofuran ring, a hexahydro-1H-azepine moiety, and a propenone group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the hexahydro-1H-azepine moiety, and the coupling with the propenone group. Common reagents and conditions used in these reactions may include:
Formation of Benzofuran Ring: This step might involve cyclization reactions using phenolic precursors.
Introduction of Hexahydro-1H-azepine Moiety: This could be achieved through nucleophilic substitution reactions.
Coupling with Propenone Group: This step may involve aldol condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could yield alcohols or amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Interaction with Receptors: It could bind to cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one Derivatives: Other compounds with similar propenone groups.
Benzofuran Derivatives: Compounds with benzofuran rings.
Hexahydro-1H-azepine Derivatives: Compounds containing the hexahydro-1H-azepine moiety.
Uniqueness
This compound’s uniqueness lies in its combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
41226-50-0 |
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Molecular Formula |
C27H31NO6 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(E)-1-[6-[2-(azepan-1-yl)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H31NO6/c1-31-24-21-12-16-33-25(21)27(32-2)26(34-17-15-28-13-5-3-4-6-14-28)23(24)22(30)11-10-19-8-7-9-20(29)18-19/h7-12,16,18,29H,3-6,13-15,17H2,1-2H3/b11-10+ |
InChI Key |
NMEWGUXZKONXKI-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCCC3)C(=O)/C=C/C4=CC(=CC=C4)O |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCCC3)C(=O)C=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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